Cas no 2931-10-4 (2-ethylcyclopent-2-en-1-one)
2-ethylcyclopent-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Cyclopenten-1-one, 2-ethyl-
- 2-ethylcyclopent-2-en-1-one
- Cyclopentenone, ethyl-
- ethylcyclopentenone
- starbld0009314
- 2-Cyclopenten-1-one, 2-ethyl
- 2931-10-4
- EN300-2967356
- DTXSID30372924
- SCHEMBL1340149
- CS-0244923
- AKOS004907583
- 143629-30-5
-
- MDL: MFCD01652253
- Inchi: 1S/C7H10O/c1-2-6-4-3-5-7(6)8/h4H,2-3,5H2,1H3
- InChI Key: GKDBCXCOTZXACW-UHFFFAOYSA-N
- SMILES: O=C1C(CC)=CCC1
Computed Properties
- Exact Mass: 110.0732
- Monoisotopic Mass: 110.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
2-ethylcyclopent-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2967356-0.05g |
2-ethylcyclopent-2-en-1-one |
2931-10-4 | 95.0% | 0.05g |
$275.0 | 2025-03-19 | |
| Enamine | EN300-2967356-0.1g |
2-ethylcyclopent-2-en-1-one |
2931-10-4 | 95.0% | 0.1g |
$410.0 | 2025-03-19 | |
| Enamine | EN300-2967356-0.25g |
2-ethylcyclopent-2-en-1-one |
2931-10-4 | 95.0% | 0.25g |
$586.0 | 2025-03-19 | |
| Enamine | EN300-2967356-0.5g |
2-ethylcyclopent-2-en-1-one |
2931-10-4 | 95.0% | 0.5g |
$925.0 | 2025-03-19 | |
| Enamine | EN300-2967356-1.0g |
2-ethylcyclopent-2-en-1-one |
2931-10-4 | 95.0% | 1.0g |
$1185.0 | 2025-03-19 | |
| Enamine | EN300-2967356-2.5g |
2-ethylcyclopent-2-en-1-one |
2931-10-4 | 95.0% | 2.5g |
$2324.0 | 2025-03-19 | |
| Enamine | EN300-2967356-5.0g |
2-ethylcyclopent-2-en-1-one |
2931-10-4 | 95.0% | 5.0g |
$3438.0 | 2025-03-19 | |
| Enamine | EN300-2967356-10.0g |
2-ethylcyclopent-2-en-1-one |
2931-10-4 | 95.0% | 10.0g |
$5099.0 | 2025-03-19 | |
| Enamine | EN300-2967356-1g |
2-ethylcyclopent-2-en-1-one |
2931-10-4 | 95% | 1g |
$1185.0 | 2023-09-06 | |
| Enamine | EN300-2967356-5g |
2-ethylcyclopent-2-en-1-one |
2931-10-4 | 95% | 5g |
$3438.0 | 2023-09-06 |
2-ethylcyclopent-2-en-1-one Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
Additional information on 2-ethylcyclopent-2-en-1-one
Introduction to 2-ethylcyclopent-2-en-1-one (CAS No. 2931-10-4)
2-ethylcyclopent-2-en-1-one, with the chemical formula C₈H₁₂O, is a significant heterocyclic ketone that has garnered considerable attention in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 2931-10-4, is characterized by a cyclopentene ring substituted with an ethyl group and a ketone functional group. Its unique structural framework makes it a valuable intermediate in synthetic chemistry, particularly in the development of various bioactive molecules.
The chemical properties of 2-ethylcyclopent-2-en-1-one contribute to its versatility as a building block in medicinal chemistry. The presence of both a double bond and a carbonyl group allows for diverse reactions such as Michael additions, aldol condensations, and cyclizations, which are pivotal in constructing more complex molecular architectures. These reactivity patterns have been exploited in the synthesis of natural products, agrochemicals, and potential drug candidates.
In recent years, 2-ethylcyclopent-2-en-1-one has been the focus of several innovative studies due to its potential applications in drug discovery. Researchers have explored its role as a precursor in the synthesis of nonsteroidal anti-inflammatory agents (NSAIDs) and other therapeutic compounds. The cyclopentene core is particularly attractive because it mimics the scaffold found in many biologically active molecules, such as corticosteroids and terpenes.
One of the most compelling aspects of 2-ethylcyclopent-2-en-1-one is its utility in constructing bicyclic structures, which are prevalent in many pharmacologically relevant compounds. The cyclopentene ring can be further functionalized to create fused systems, such as pyrrolidines or indoles, which exhibit a wide range of biological activities. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways, making them candidates for further development into novel therapeutics.
The synthetic methodologies employed for preparing 2-ethylcyclopent-2-en-1-one have seen significant advancements. Modern techniques, including transition metal-catalyzed reactions and asymmetric synthesis, have enabled the efficient production of enantiomerically pure forms of this compound. Such advances are crucial for pharmaceutical applications where stereochemistry plays a critical role in efficacy and safety.
Recent studies have also highlighted the role of 2-ethylcyclopent-2-en-1-one in materials science. Its ability to form stable complexes with metals has led to investigations into its use as a ligand or catalyst in various chemical transformations. Additionally, the compound's photochemical properties have been explored for applications in organic electronics and photodynamic therapy.
The pharmacological profile of derivatives of 2-ethylcyclopent-2-en-1-one continues to be an area of active research. Preclinical studies have demonstrated that certain analogs exhibit anti-inflammatory, analgesic, and even antitumor activities. These findings underscore the importance of this compound as a scaffold for drug discovery efforts aimed at addressing unmet medical needs.
From a regulatory perspective, 2-ethylcyclopent-2-en-1-one (CAS No. 2931-10-4) is classified as a chemical intermediate and is subject to standard safety protocols in industrial and laboratory settings. Its handling requires adherence to good laboratory practices (GLP) to ensure worker safety and environmental protection. Despite not being classified as hazardous under typical conditions, proper storage and handling procedures must be followed to prevent degradation or unintended reactions.
The future prospects for 2-ethylcyclopent-2-en-1-one are promising, with ongoing research expected to uncover new synthetic routes and biological applications. Collaborative efforts between academia and industry will likely drive innovation in this field, leading to more efficient synthetic strategies and novel therapeutic agents based on this versatile intermediate.
In conclusion, 2-ethylcyclopent-2-en-1-one represents a fascinating molecule with broad utility across multiple domains of chemistry and biology. Its unique structural features make it an indispensable tool for synthetic chemists and pharmacologists alike. As research continues to evolve, the potential applications of this compound are expected to expand, reinforcing its significance in modern chemical science.
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